molecular formula C11H16O2 B14625022 2,2'-Methylenedicyclopentanone CAS No. 55100-61-3

2,2'-Methylenedicyclopentanone

Cat. No.: B14625022
CAS No.: 55100-61-3
M. Wt: 180.24 g/mol
InChI Key: UQGRMSBTXNYJFA-UHFFFAOYSA-N
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Description

2,2’-Methylenedicyclopentanone is an organic compound characterized by two cyclopentanone rings connected by a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenedicyclopentanone typically involves the reaction of cyclopentanone with formaldehyde under acidic or basic conditions. One common method is the acid-catalyzed condensation of cyclopentanone with formaldehyde, which results in the formation of the methylene bridge between the two cyclopentanone rings .

Industrial Production Methods: Industrial production methods for 2,2’-Methylenedicyclopentanone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and optimized catalysts can enhance the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Methylenedicyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methylene bridge can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can react with the methylene bridge under basic conditions.

Major Products:

Scientific Research Applications

2,2’-Methylenedicyclopentanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2’-Methylenedicyclopentanone involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its reactions include nucleophilic addition, electrophilic substitution, and redox reactions .

Comparison with Similar Compounds

    2,2’-Methylenedicyclohexanone: Similar structure but with cyclohexanone rings instead of cyclopentanone.

    Cyclopentanone: A simpler structure with a single cyclopentanone ring.

    Cyclohexanone: A single cyclohexanone ring, often used in similar types of reactions.

Uniqueness: 2,2’-Methylenedicyclopentanone is unique due to its dual cyclopentanone rings connected by a methylene bridge, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This structure allows for more complex and diverse chemical transformations .

Properties

CAS No.

55100-61-3

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-[(2-oxocyclopentyl)methyl]cyclopentan-1-one

InChI

InChI=1S/C11H16O2/c12-10-5-1-3-8(10)7-9-4-2-6-11(9)13/h8-9H,1-7H2

InChI Key

UQGRMSBTXNYJFA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)CC2CCCC2=O

Origin of Product

United States

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